molecular formula C23H24F3N3O4S B11474904 N-{4-acetyl-5-methyl-2-oxo-1-[4-(propan-2-yl)phenyl]-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl}-4-aminobenzenesulfonamide

N-{4-acetyl-5-methyl-2-oxo-1-[4-(propan-2-yl)phenyl]-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl}-4-aminobenzenesulfonamide

Cat. No.: B11474904
M. Wt: 495.5 g/mol
InChI Key: XVZLISBYWMFSIR-UHFFFAOYSA-N
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Description

N-{4-acetyl-5-methyl-2-oxo-1-[4-(propan-2-yl)phenyl]-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl}-4-aminobenzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-acetyl-5-methyl-2-oxo-1-[4-(propan-2-yl)phenyl]-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl}-4-aminobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrole ring. This can be achieved through the reaction of an α,β-unsaturated ketone with an amine under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Acetylation and Methylation: The acetyl and methyl groups are introduced through standard acetylation and methylation reactions using acetic anhydride and methyl iodide, respectively.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-aminobenzenesulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and acetyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its structural features suggest it could be useful in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-{4-acetyl-5-methyl-2-oxo-1-[4-(propan-2-yl)phenyl]-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl}-4-aminobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-acetyl-5-methyl-2-oxo-1-[4-(propan-2-yl)phenyl]-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl}-4-aminobenzenesulfonamide can be compared to other sulfonamide derivatives, such as sulfamethoxazole and sulfasalazine.
  • Trifluoromethylated Compounds: Compounds like trifluoromethylbenzene and trifluoromethylpyridine share the trifluoromethyl group, which imparts unique chemical properties.

Uniqueness

What sets this compound apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H24F3N3O4S

Molecular Weight

495.5 g/mol

IUPAC Name

N-[4-acetyl-5-methyl-2-oxo-1-(4-propan-2-ylphenyl)-3-(trifluoromethyl)pyrrol-3-yl]-4-aminobenzenesulfonamide

InChI

InChI=1S/C23H24F3N3O4S/c1-13(2)16-5-9-18(10-6-16)29-14(3)20(15(4)30)22(21(29)31,23(24,25)26)28-34(32,33)19-11-7-17(27)8-12-19/h5-13,28H,27H2,1-4H3

InChI Key

XVZLISBYWMFSIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1C2=CC=C(C=C2)C(C)C)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)N)C(=O)C

Origin of Product

United States

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